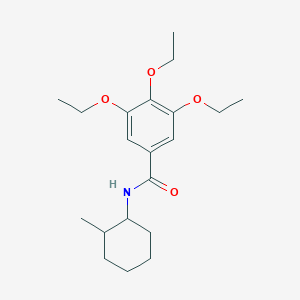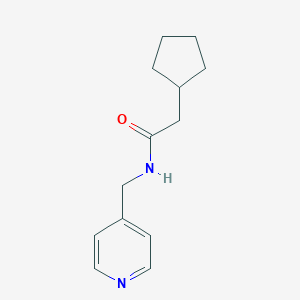![molecular formula C20H17ClN2O2S B308788 N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B308788.png)
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which is involved in the development and progression of cancer.
Mécanisme D'action
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide works by inhibiting the activity of BTK, a protein kinase that is involved in the development and progression of cancer. BTK is a key mediator of signaling pathways that promote cancer cell growth and survival, and its inhibition by N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide leads to the suppression of these pathways.
Biochemical and Physiological Effects:
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the suppression of cancer cell growth and survival, and the enhancement of the activity of other cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for additional studies to fully understand its effects on cancer cells.
Orientations Futures
There are several future directions for research on N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide. These include further studies of its mechanism of action, including its effects on other signaling pathways involved in cancer development and progression. Additionally, studies are needed to determine the optimal dosing and administration of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, as well as its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide in humans, and to evaluate its potential as a new cancer therapy.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethylaniline to form 2-chloro-5-[(3,5-dimethylphenyl)amino]benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
Nom du produit |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C20H17ClN2O2S |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-12-8-13(2)10-15(9-12)22-19(24)14-5-6-16(21)17(11-14)23-20(25)18-4-3-7-26-18/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
OSNJQRIPRIPFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
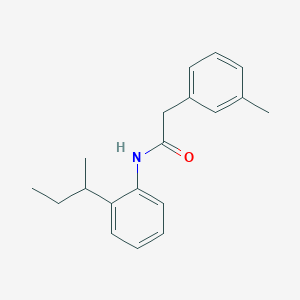

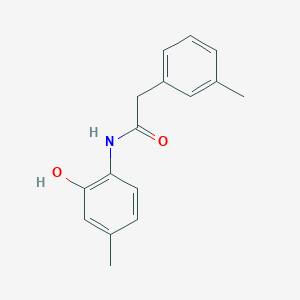
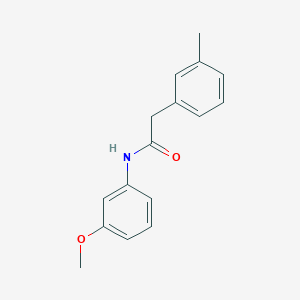


![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
